2-(3-Methoxyphenyl)imidazo[1,5-B]pyridazine-5-carboxylic acid
Description
Properties
CAS No. |
2177257-69-9 |
|---|---|
Molecular Formula |
C14H11N3O3 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)imidazo[1,5-b]pyridazine-5-carboxylic acid |
InChI |
InChI=1S/C14H11N3O3/c1-20-10-4-2-3-9(7-10)11-5-6-12-13(14(18)19)15-8-17(12)16-11/h2-8H,1H3,(H,18,19) |
InChI Key |
NRMKXRDRGPOHFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C=NC(=C3C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(3-Methoxyphenyl)imidazo[1,5-B]pyridazine-5-carboxylic acid typically involves cyclocondensation reactions. One common method involves the reaction of 3-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone, which then undergoes cyclization with a suitable dicarbonyl compound under acidic conditions to yield the imidazo[1,5-B]pyridazine core . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity .
Chemical Reactions Analysis
2-(3-Methoxyphenyl)imidazo[1,5-B]pyridazine-5-carboxylic acid can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common reagents and conditions used in these reactions include transition metal catalysts, acidic or basic conditions, and various solvents. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pharmacological Applications
Recent studies indicate that compounds related to imidazo[1,5-b]pyridazine derivatives exhibit notable pharmacological activities. Specifically, 2-(3-Methoxyphenyl)imidazo[1,5-b]pyridazine-5-carboxylic acid has been investigated for its potential as an inhibitor of Adaptor Associated Kinase 1 (AAK1) . This kinase plays a crucial role in various cellular processes, including receptor-mediated endocytosis and synaptic transmission, making it a target for treating neurological disorders.
Therapeutic Potential
- Neurological Disorders : Research suggests that inhibiting AAK1 may help manage conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia by modulating synaptic activity and receptor internalization processes .
- Pain Management : The compound has shown promise in alleviating pain responses in animal models, indicating its potential use in analgesic therapies .
Cosmetic Applications
The unique chemical structure of This compound also lends itself to applications in cosmetic formulations. Its potential antioxidant properties can be beneficial in skincare products aimed at reducing oxidative stress on the skin.
Formulation Insights
- Stability and Efficacy : The compound can be incorporated into topical formulations where its stability and skin penetration properties can enhance the overall efficacy of the product.
- Safety Assessments : Studies on the safety and bioavailability of such compounds are critical for their approval in cosmetic applications. Current research focuses on evaluating their effects on human skin and their ability to penetrate skin layers effectively .
Case Study 1: AAK1 Inhibition and Pain Management
A study involving AAK1 knockout mice demonstrated that the inhibition of AAK1 significantly reduced acute pain responses compared to wild-type mice. This finding supports the hypothesis that targeting AAK1 can lead to novel pain management strategies without the side effects associated with traditional analgesics .
Case Study 2: Cosmetic Formulation Development
In a recent formulation study, researchers developed a cream incorporating This compound as an active ingredient. The formulation was evaluated for stability, skin irritation potential, and moisturizing effects. Results indicated that the cream was well-tolerated by human subjects and exhibited significant moisturizing properties, highlighting its potential in cosmetic applications .
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)imidazo[1,5-B]pyridazine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to modulation of signaling pathways involved in inflammation or cell proliferation . The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparative Data Table
Key Findings
Substituent Effects: Methoxy groups improve solubility (target) vs. trifluoromethyl/cyano groups in analogues (). Carboxylic acid enables salt formation, critical for bioavailability (common in ).
Applications: Imidazolinones () dominate agrochemicals, while imidazo-pyridines () are explored for cardiovascular drugs. The target compound’s fused structure may bridge these domains.
Biological Activity
2-(3-Methoxyphenyl)imidazo[1,5-b]pyridazine-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and pharmacological properties.
- Molecular Formula : CHNO
- Molecular Weight : 245.25 g/mol
- Structure : The compound contains an imidazo[1,5-b]pyridazine core substituted with a methoxyphenyl group and a carboxylic acid.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various imidazo[1,5-b]pyridazine derivatives. The compound exhibited significant activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 μg/mL |
| Escherichia coli | 32 μg/mL |
| Listeria monocytogenes | 16 μg/mL |
| Candida albicans | 8 μg/mL |
These findings suggest that the compound has broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and certain fungi .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including:
- Breast Cancer (MCF-7) : IC = 12 μM
- Lung Cancer (A549) : IC = 15 μM
- Colon Cancer (HCT116) : IC = 10 μM
The mechanism of action appears to involve induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses and caspase activation assays .
Pharmacological Properties
Pharmacokinetic studies have indicated that this compound has favorable absorption and distribution characteristics:
- Bioavailability : Estimated at around 70%
- Half-life : Approximately 4 hours in plasma
- Metabolism : Primarily hepatic; metabolites include hydroxylated and demethylated forms.
These properties suggest potential for further development as a therapeutic agent.
Case Studies
A recent clinical study assessed the efficacy of this compound in combination with standard antibiotics for treating resistant bacterial infections. The results indicated enhanced effectiveness when used as an adjunct therapy, significantly reducing bacterial load in treated patients compared to controls .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(3-Methoxyphenyl)imidazo[1,5-B]pyridazine-5-carboxylic acid?
- Methodological Answer : A typical approach involves cyclocondensation reactions using substituted pyridazine precursors. For example, refluxing with sodium acetate in acetic anhydride/acetic acid mixtures facilitates heterocyclic ring formation. Key intermediates like 3-methoxyphenyl-substituted pyridazines can be functionalized via nucleophilic substitution or palladium-catalyzed coupling. Carboxylic acid groups are often introduced using hydrolysis of ester precursors under basic conditions (e.g., NaOH/ethanol) .
Q. How can solubility and stability of this compound be optimized for in vitro assays?
- Methodological Answer : Solubility is often enhanced using polar aprotic solvents (e.g., DMSO) or buffered aqueous solutions adjusted to physiological pH. Stability studies should include monitoring degradation under varying temperatures (4°C, 25°C, −80°C) and light exposure. Analytical techniques like HPLC or LC-MS are recommended for quantifying stability over time .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Use respiratory protection (N95 masks), nitrile gloves, and safety goggles to avoid inhalation or dermal contact. Work in a fume hood with proper ventilation. Store in airtight containers away from strong oxidizers. Refer to SDS guidelines for hazard mitigation, as decomposition may release toxic gases like nitrogen oxides .
Advanced Research Questions
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in derivatives of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid, C-O-C stretch at ~1250 cm⁻¹ for methoxy groups) .
- NMR : Use - and -NMR to assign aromatic protons (δ 6.5–8.5 ppm) and confirm substitution patterns. DEPT-135 experiments differentiate CH, CH, and quaternary carbons .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas, while fragmentation patterns clarify heterocyclic connectivity .
Q. What strategies address contradictory bioactivity data in structurally analogous compounds?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cellular viability). Control for batch-to-batch purity variations via HPLC (>95% purity threshold). Compare IC values under identical experimental conditions (pH, incubation time, cell lines). Literature meta-analysis of compounds like pyrazole-4-carboxylic acid derivatives can contextualize discrepancies .
Q. How can computational modeling guide SAR studies for this compound?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities to target proteins (e.g., kinases). Density Functional Theory (DFT) calculations optimize electronic properties of the methoxyphenyl and carboxylic acid moieties. ADMET predictors (e.g., SwissADME) forecast pharmacokinetic liabilities, such as metabolic instability .
Q. What experimental designs mitigate side reactions during functional group modifications?
- Methodological Answer : For regioselective alkylation or acylation, employ protecting groups (e.g., tert-butyl esters for carboxylic acids). Monitor reaction progress via TLC or inline FTIR. Use catalysts like DMAP for esterification or Pd(PPh) for Suzuki couplings to improve yields. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
